molecular formula C9H8BNO2 B8263204 (E)-(4-Cyanostyryl)boronicacid CAS No. 352525-92-9

(E)-(4-Cyanostyryl)boronicacid

Cat. No. B8263204
CAS RN: 352525-92-9
M. Wt: 172.98 g/mol
InChI Key: PKFRJEHEHFQVTM-AATRIKPKSA-N
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Description

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are derived synthetically from primary sources of boron such as boric acid . Boronic acids are not found in nature . They are solids that tend to exist as mixtures of oligomeric anhydrides .


Synthesis Analysis

Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 .


Molecular Structure Analysis

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . With only six valence electrons and a consequent deficiency of two electrons, the sp2-hybridized boron atom possesses a vacant p orbital . This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .


Chemical Reactions Analysis

Boronic acids have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior .


Physical And Chemical Properties Analysis

Boronic acids are the products of the second oxidation of boranes . Their stability to atmospheric oxidation is considerably superior to that of borinic acids, which result from the first oxidation of boranes . The product of a third oxidation of boranes, boric acid, is a very stable and a relatively benign compound to humans .

Mechanism of Action

Boronic acids act as Lewis acids . Their unique feature is that they are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc. (molecules with vicinal, (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate)) .

Safety and Hazards

Boronic acids can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Boronic-acid-modified nanomaterials have inspired significant research interest owing to their unique biocompatibility and excellent reversible interaction with diol groups containing saccharides, protein, DNA, and other related glucose compounds . The multivalent interaction on boronic-acid-modified materials has become the main key improvement for targeting treatment in the future .

properties

IUPAC Name

[(E)-2-(4-cyanophenyl)ethenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6,12-13H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFRJEHEHFQVTM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=C(C=C1)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252604
Record name B-[(1E)-2-(4-Cyanophenyl)ethenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-(4-Cyanostyryl)boronic acid

CAS RN

352525-92-9
Record name B-[(1E)-2-(4-Cyanophenyl)ethenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352525-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[(1E)-2-(4-Cyanophenyl)ethenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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